molecular formula C23H25N3O4 B11455406 Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11455406
M. Wt: 407.5 g/mol
InChI Key: UVNUPIYMIOXKFE-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrimido[1,2-a]benzimidazole core, which imparts rigidity and planar aromaticity.
  • A 3,4-dimethoxyphenyl substituent at position 4, contributing electron-donating effects and influencing lipophilicity.
  • An isopropyl ester group at position 3, affecting solubility and metabolic stability.

This compound’s design leverages substituent modifications to optimize bioactivity, a strategy common in medicinal chemistry .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-16-8-6-7-9-17(16)26(23)21(20)15-10-11-18(28-4)19(12-15)29-5/h6-13,21H,1-5H3,(H,24,25)

InChI Key

UVNUPIYMIOXKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps

    One-Pot Reductive Cyclization:

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H38N2O5
  • Molecular Weight : 518.6 g/mol
  • IUPAC Name : (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

The compound features a complex structure that includes a benzimidazole core, which is known for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of ACT-335827 against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), C6 (glioma), HepG2 (liver cancer), and HeLa (cervical cancer).
  • Cytotoxicity Assay : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

Results Summary

Cell LineIC50 Value (µM)Reference
A5490.096
MCF-70.63
HeLa0.039

These findings suggest that ACT-335827 exhibits significant anticancer properties, warranting further investigation into its mechanism of action.

Synthesis Methodologies

The synthesis of ACT-335827 involves multiple steps that incorporate various chemical reactions to construct the benzimidazole framework. Key methods include:

  • Condensation Reactions : Utilizing starting materials like 3,4-dimethoxybenzaldehyde and isopropylamine to form the core structure.
  • Cyclization : Employing cyclization techniques to form the pyrimidine ring.
  • Purification : Techniques such as column chromatography are used to isolate the final product.

Drug Design and Molecular Modeling

ACT-335827 serves as a valuable lead compound in drug design due to its structural features that can be modified for enhanced activity:

  • Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets, such as enzymes involved in cancer proliferation.

Insights from Molecular Modeling

Molecular modeling studies indicate that modifications to the methoxy groups can enhance binding affinity to target proteins, making it a candidate for further optimization in drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed.
  • Further research is essential to unravel its precise mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position 4) Ester Group Molecular Weight Notable Features Reference
Target Compound 3,4-Dimethoxyphenyl Isopropyl 423.46 (estimated) Enhanced lipophilicity from methoxy groups; isopropyl ester may slow hydrolysis.
Ethyl 4-(4-Diethylaminophenyl)-2-methyl-... 4-Diethylaminophenyl Ethyl 404.51 Electron-rich diethylamino group; lower steric bulk with ethyl ester.
Ethyl 4-(2,3-Dimethoxyphenyl)-2-methyl-... 2,3-Dimethoxyphenyl Ethyl 423.46 (estimated) Methoxy positional isomerism alters electronic distribution.
ISAM-140 (Propan-2-yl 4-(furan-2-yl)-2-methyl-...) Furan-2-yl Isopropyl 337.37 Heteroaromatic furan substituent; reduced molecular weight.
Ethyl 4-(4-Bromophenyl)-2-methyl-... 4-Bromophenyl Ethyl 409.42 (with Br) Electron-withdrawing bromo group; potential halogen bonding.
Ethyl 4-(2,3,4-Trimethoxyphenyl)-2-methyl-... 2,3,4-Trimethoxyphenyl Ethyl 423.46 Additional methoxy enhances polarity; may improve solubility.
4-(4-Methoxyphenyl)-2-methyl-... 4-Methoxyphenyl — (No ester) ~340 (estimated) Single methoxy; lack of ester reduces metabolic liability.

Key Observations

Substituent Effects
  • Aromatic Substituents: 3,4-Dimethoxyphenyl (target compound) and 2,3-dimethoxyphenyl () exhibit methoxy positional isomerism. The 3,4-substitution pattern may enhance π-π stacking with aromatic residues in target proteins compared to 2,3-substitution . 4-Bromophenyl () provides a halogen atom for hydrophobic interactions or covalent binding.
Ester Group Variations
  • Isopropyl vs. Ethyl Esters :
    • Isopropyl esters (target compound, ISAM-140) are more sterically hindered, likely slowing esterase-mediated hydrolysis and extending half-life compared to ethyl esters .
    • Ethyl esters () may offer faster metabolic clearance, useful in prodrug designs.
Pharmacological Implications
  • ISAM-140 is documented as a selective A2B adenosine receptor antagonist, suggesting the furan substituent and isopropyl ester are critical for selectivity .
  • Trimethoxyphenyl analogs () may exhibit improved solubility due to higher polarity, beneficial for oral bioavailability .

Biological Activity

Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, including its pharmacological effects and mechanisms of action.

Structural Characteristics

The compound features a dihydropyrimido structure fused with a benzimidazole moiety. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring enhances its lipophilicity and may influence its biological interactions. The molecular formula is C19_{19}H24_{24}N2_{2}O4_{4}, with a molecular weight of approximately 344.41 g/mol.

Key Structural Features

  • Dihydropyrimidine ring : Contributes to the compound's stability and reactivity.
  • Methoxy substituents : Potentially enhance bioavailability and receptor binding affinity.
  • Isopropyl group : May influence the pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a method reported in the literature describes the use of veratraldehyde and aniline in the presence of diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under blue LED irradiation to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed an IC50 value of 15 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .
  • Antiviral Activity Assessment : In vitro assays using Vero cells revealed that similar compounds reduced viral load significantly when tested against Dengue virus strains, suggesting that this class may share similar mechanisms .

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